molecular formula C15H14N2O2S B2642129 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1396881-90-5

1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2642129
CAS RN: 1396881-90-5
M. Wt: 286.35
InChI Key: WYUAIEAWGRWADP-UHFFFAOYSA-N
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Description

1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Fungicidal Activities : Derivatives similar to the specified compound have been synthesized for their potential biological activities. For example, novel pyrazoline and benzoxazole derivatives exhibited notable antibacterial activities. These activities are crucial for developing new antimicrobial agents to combat resistant bacterial strains (Landage, Thube, & Karale, 2019).

  • Anticancer Properties : Compounds with structures similar to the specified chemical have been explored for their anticancer activities. Specifically, certain hydroxyl-containing analogs demonstrated selectivity towards laryngeal cancer cells, indicating potential for chemotherapy applications (Haridevamuthu et al., 2023).

  • Tyrosinase Inhibition : Pyrazole derivatives, including those with hydroxyl groups, have been synthesized and tested for their inhibitory activity against mushroom tyrosinase, a key enzyme in melanin biosynthesis. This research is significant for developing treatments for hyperpigmentation disorders (Zhou, Zhuo, Yan, & Ma, 2013).

  • Antiviral Activity : The potential antiviral activities of pyrazole derivatives have been evaluated, with some compounds showing inhibitory activity against specific viruses. This line of research is vital for the discovery of new antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).

  • Molecular Docking and ADMET Studies : Molecular docking techniques have been applied to explore the binding efficacy of similar compounds with proteins, providing insights into their antimicrobial properties. ADMET studies further assess these compounds' pharmacokinetic properties, crucial for drug development (SRI SATYA, S. B. V., & Aiswariya, 2022).

properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(18)17-14(12-4-2-3-5-15(12)19)8-13(16-17)11-6-7-20-9-11/h2-7,9,14,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUAIEAWGRWADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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